molecular formula C15H18BF3O2 B595171 (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1294009-25-8

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B595171
CAS No.: 1294009-25-8
M. Wt: 298.112
InChI Key: AIZXRYDBPGYTGI-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is an organoboron compound known for its unique chemical properties and applications in various fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a styryl group substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Heck reaction, where a vinyl halide reacts with a trifluoromethyl-substituted benzene derivative in the presence of a palladium catalyst.

    Borylation: The styryl intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst. This step introduces the dioxaborolane ring to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXRYDBPGYTGI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858690
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-25-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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